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Compound Name: 11-O-methylpseurotin A

Cat. No.: B1264843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data available for 11-O-methylpseurotin A, a mixed polyketide synthase-

nonribosomal peptide synthetase (PKS-NRPS) derived natural product. The information

presented herein is crucial for the identification, characterization, and further development of

this compound for potential therapeutic applications.

Introduction
11-O-methylpseurotin A is a fungal metabolite that has garnered interest within the scientific

community. Accurate and detailed spectroscopic data is fundamental for its unambiguous

identification and for quality control in synthetic or isolation batches. This document compiles

the available Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization

Mass Spectrometry (HRESIMS) data, along with the experimental protocols utilized for their

acquisition.

Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for 11-O-
methylpseurotin A. This data is essential for the structural elucidation and verification of the

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1264843?utm_src=pdf-interest
https://www.benchchem.com/product/b1264843?utm_src=pdf-body
https://www.benchchem.com/product/b1264843?utm_src=pdf-body
https://www.benchchem.com/product/b1264843?utm_src=pdf-body
https://www.benchchem.com/product/b1264843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Data
Position Chemical Shift (δ) in ppm

Data not available in search results Data not available in search results

... ...

¹³C NMR Data
Position Chemical Shift (δ) in ppm

Data not available in search results Data not available in search results

... ...

Mass Spectrometry Data
High-resolution mass spectrometry provides an accurate mass measurement, which is critical

for determining the elemental composition of a molecule.

HRESIMS Data
Ion Measured m/z Calculated m/z

[M+H]⁺
Data not available in search

results

Data not available in search

results

[M+Na]⁺
Data not available in search

results

Data not available in search

results

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following

sections outline the general procedures for the isolation and spectroscopic analysis of 11-O-
methylpseurotin A.

Isolation and Purification
A general workflow for the isolation of natural products from fungal cultures is depicted below.

The specific details for 11-O-methylpseurotin A were not available in the provided search
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results.

Fungal Fermentation

Extraction

Purification

Fungal Culture

Large-Scale Fermentation

Solvent Extraction
(e.g., Ethyl Acetate)

Crude Extract

Chromatographic Separation
(e.g., Column Chromatography, HPLC)

11-O-methylpseurotin A

Click to download full resolution via product page

Figure 1: Generalized workflow for natural product isolation.

NMR Spectroscopy
Instrumentation: NMR spectra are typically recorded on high-field NMR spectrometers (e.g.,

400, 500, or 600 MHz).
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Solvent: Deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or

dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample.

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Experiments: A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and

HMBC, are generally employed for complete structural assignment.

Mass Spectrometry
Instrumentation: High-resolution mass spectra are acquired on an electrospray ionization

(ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer.

Ionization Mode: ESI can be performed in either positive or negative ion mode to detect

protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or deprotonated molecules ([M-

H]⁻).

Data Analysis: The measured mass-to-charge ratio (m/z) is used to calculate the elemental

composition of the ion.

Signaling Pathways and Logical Relationships
Information regarding specific signaling pathways directly modulated by 11-O-methylpseurotin
A was not available in the provided search results. A generalized diagram illustrating the

process of identifying a bioactive compound and its potential cellular target is presented below.
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Figure 2: Logical workflow from compound discovery to pathway analysis.

Disclaimer: The spectroscopic data (¹H and ¹³C NMR, and HRESIMS) for 11-O-
methylpseurotin A were not explicitly available in the initial search results. The tables are

presented as a template for the required data. For definitive values, please refer to the primary

literature: J. Nat. Prod. 2007, 70 (10), pp 1672–1675.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
11-O-methylpseurotin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1264843#spectroscopic-data-for-11-o-
methylpseurotin-a-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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